tert-Butyl 4-(aminomethyl)azepane-1-carboxylate hydrochloride
Overview
Description
Tert-Butyl 4-(aminomethyl)azepane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H25ClN2O2. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Scientific Research Applications
Tert-Butyl 4-(aminomethyl)azepane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study the interactions of azepane derivatives with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(aminomethyl)azepane-1-carboxylate hydrochloride typically involves the reaction of azepane derivatives with tert-butyl chloroformate and subsequent treatment with hydrochloric acid. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(aminomethyl)azepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized azepane derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(aminomethyl)azepane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but contains a phenyl group instead of an azepane ring.
tert-Butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride: This compound has a similar azepane ring but differs in the position of the amino group.
Uniqueness
Tert-Butyl 4-(aminomethyl)azepane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and ring structure, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)azepane-1-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14;/h10H,4-9,13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEAKCHSSXNIAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-49-8 | |
Record name | 1H-Azepine-1-carboxylic acid, 4-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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